Cas no 883964-84-9 (N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide)

N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
- N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide
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- インチ: 1S/C21H15NO3S/c1-13-6-4-7-14(12-13)18-19(23)15-8-2-3-10-17(15)26-21(18)22-20(24)16-9-5-11-25-16/h2-12H,1H3,(H,22,24)
- InChIKey: OXKNWCJWTNRZEN-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1SC2=CC=CC=C2C(=O)C=1C1=CC=CC(C)=C1)=O
N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-7260-10mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-30mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-4mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-25mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-5μmol |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-2mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-20μmol |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-15mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-20mg |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3225-7260-10μmol |
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide |
883964-84-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamide 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
N-3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-ylfuran-2-carboxamideに関する追加情報
N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide: A Comprehensive Overview
N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide, with CAS Registry Number 883964-84-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The molecule's structure comprises a thiochromene moiety fused with a furan ring, along with a carboxamide group, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the importance of thiochromene derivatives in medicinal chemistry. These compounds are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the furan ring in this compound adds to its electronic properties, enhancing its potential for interactions with biological systems. Researchers have explored the antioxidant properties of similar compounds, suggesting that this derivative may exhibit similar or even superior activity due to its structural complexity.
The synthesis of N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide involves a multi-step process that typically begins with the preparation of the thiochromene core. This is followed by the introduction of the furan moiety and the carboxamide group through carefully designed coupling reactions. The use of mild reaction conditions ensures the preservation of sensitive functional groups while maintaining high yields. This compound's synthesis represents a significant advancement in heterocyclic chemistry, demonstrating the feasibility of constructing complex molecular frameworks.
From a physical chemistry perspective, this compound exhibits interesting properties. Its UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its conjugated system. The presence of sulfur in the thiochromene ring contributes to its thermal stability, making it suitable for applications under elevated temperatures. Additionally, computational studies have shown that this compound has a favorable QSAR profile, suggesting potential bioavailability when used as a drug candidate.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide with greater accuracy. Molecular docking studies have revealed that this compound may bind effectively to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential role in the development of novel therapeutic agents for conditions such as cancer and neurodegenerative diseases.
In terms of applications, this compound has shown promise in preliminary pharmacological studies. Its ability to inhibit key enzymes involved in inflammatory pathways suggests that it could be developed into an anti-inflammatory agent. Furthermore, its antioxidant properties make it a candidate for use in skincare products aimed at combating oxidative stress and UV-induced damage.
Looking ahead, ongoing research is focused on optimizing the synthesis of N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide to enhance its scalability and reduce production costs. Additionally, efforts are being made to explore its bioavailability and pharmacokinetics in preclinical models. These studies will provide critical insights into its suitability as a drug candidate and pave the way for further clinical development.
In conclusion, N-3-(3-Methylphenyl)-4-Oxo-4H-Thiochromen-2-Yl Furan-2-Carboxamide represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and related fields.
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